molecular formula C7H8N2O3 B6159983 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid CAS No. 1464878-69-0

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid

Cat. No. B6159983
CAS RN: 1464878-69-0
M. Wt: 168.2
InChI Key:
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Description

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H8N2O . It is a derivative of pyrano[3,4-c]pyrazole . The compound is typically in the form of a hydrochloride salt .


Synthesis Analysis

The synthesis of pyrano[3,4-c]pyrazole derivatives often involves a cascade reaction between pyrazolones and isatylidene malononitriles . For example, Otto refluxed 4-benzylide-pyrazol-5-one with malononitrile in methanol in the presence of a sodium acetate catalyst to obtain pyrano[2,3-c]pyrazole .


Molecular Structure Analysis

The molecular structure of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can be represented by the InChI code: 1S/C6H8N2O.ClH/c1-2-9-4-6-5(1)3-7-8-6;/h3H,1-2,4H2,(H,7,8);1H . The molecular weight of the compound is 160.6 .


Physical And Chemical Properties Analysis

2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate to form 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, which is then cyclized with salicylaldehyde to form 2-phenyl-4H-pyrazolo[3,4-c]pyridin-4-one. This intermediate is then reacted with malonic acid in the presence of acetic anhydride to form 2-phenyl-4H-pyran-4-one-3-carboxylic acid, which is subsequently cyclized with hydrazine hydrate to form the final product, 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid.", "Starting Materials": [ "3-methyl-1-phenyl-1H-pyrazol-5-amine", "ethyl acetoacetate", "salicylaldehyde", "malonic acid", "acetic anhydride", "hydrazine hydrate" ], "Reaction": [ "Condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of a base to form 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one", "Cyclization of 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one with salicylaldehyde in the presence of a base to form 2-phenyl-4H-pyrazolo[3,4-c]pyridin-4-one", "Reaction of 2-phenyl-4H-pyrazolo[3,4-c]pyridin-4-one with malonic acid in the presence of acetic anhydride to form 2-phenyl-4H-pyran-4-one-3-carboxylic acid", "Cyclization of 2-phenyl-4H-pyran-4-one-3-carboxylic acid with hydrazine hydrate to form 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid" ] }

CAS RN

1464878-69-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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